molecular formula C14H25BLiNO3 B1604144 Lithium triisopropyl 2-pyridylborate CAS No. 213764-22-8

Lithium triisopropyl 2-pyridylborate

Cat. No. B1604144
M. Wt: 273.1 g/mol
InChI Key: TWTLFOWAEPOZKO-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-pyridylborate is a compound with the CAS Number: 213764-22-8 and a molecular weight of 273.11 . It has a linear formula of C14H25BLiNO3 .


Synthesis Analysis

Lithium triisopropyl borates (LTB) are often accessed as intermediates in the syntheses of commonly used masked boronates such as the organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates . Specifically, lithium triisopropyl 2-pyridinylborates have been employed directly as nucleophiles for Suzuki-Miyaura Coupling (SMC) reactions .


Molecular Structure Analysis

The molecular structure of Lithium triisopropyl 2-pyridylborate is represented by the linear formula C14H25BLiNO3 .


Chemical Reactions Analysis

Lithium triisopropyl 2-pyridylborate is used in Suzuki-Miyaura Coupling (SMC) reactions . These borate species are much more stable towards protodeboronation than the corresponding boronic acids, and can conveniently be stored on the benchtop at room temperature .


Physical And Chemical Properties Analysis

Lithium triisopropyl 2-pyridylborate has a molecular weight of 273.11 .

Scientific Research Applications

1. Cross-Coupling Reactions

Lithium triisopropyl 2-pyridylborate (LTBS) has been identified as a valuable reagent in Suzuki–Miyaura cross-coupling reactions. LTBS offers a stable and viable alternative to unstable 2-pyridylboronic acids and related compounds. Its application in the synthesis and cross-coupling of LTBS reagents with other nitrogen-containing heterocycles, such as thiazole, pyrazine, quinoline, and isoquinoline, has been demonstrated (Chen et al., 2012).

2. Organoboron Compounds Synthesis

LTBS is used in the formation of organoboron compounds, as shown in the treatment of triisobutyl borate with 2-pyridyllithium and 2-pyridylmethyllithium. This process yields various lithium triisobutoxy-pyridylborates, which upon further treatment, produce pyridine, picoline, boric acid, or its esters (Mikhaĭlov & Kozminskaya, 1959).

3. Terpyridine Ligands Synthesis

LTBS plays a crucial role in the synthesis of terpyridine ligands. The stability of 4-substituted lithium triisopropyl 2-pyridylborates, which are less prone to protodeboronation, enables the production of terpyridine core structures. This method also extends to the formation of homoleptic FeII complexes (Harzmann et al., 2013).

4. Ionic Liquid Studies

LTBS has been studied in the context of ionic liquids, particularly in combination with various lithium salts. These studies are crucial for understanding the properties of ionic liquids in different contexts, including their stability and interaction with lithium ions (Castriota et al., 2005).

5. Coordination Chemistry

Research involving LTBS has contributed to the understanding of lithium coordination environments. X-ray diffraction studies of certain lithium compounds, including those involving LTBS, reveal uncommon coordination geometries for lithium, providing insights into lithium's chemical behavior and interactions (Chakrabarti et al., 2013).

Safety And Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

lithium;tri(propan-2-yloxy)-pyridin-2-ylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BNO3.Li/c1-11(2)17-15(18-12(3)4,19-13(5)6)14-9-7-8-10-16-14;/h7-13H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTLFOWAEPOZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=CC=CC=N1)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648012
Record name Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium triisopropyl 2-pyridylborate

CAS RN

213764-22-8
Record name Lithium tris(propan-2-olato)(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213764-22-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KL Billingsley, SL Buchwald - … Chemie International Edition, 2008 - Wiley Online Library
… However, when lithium triisopropyl 2-pyridylborate (A) was employed as the nucleophile, the desired product could be obtained in 85 % yield with 100 % conversion of the aryl halide (…
Number of citations: 269 onlinelibrary.wiley.com
GD Harzmann, M Neuburger… - European Journal of …, 2013 - Wiley Online Library
… A Schlenk tube was charged with diiodopyridine 3b (844 mg, 2.55 mmol) and mixed with a 1.5-fold excess of lithium triisopropyl 2-pyridylborate 2a (2.11 g, 7.71 mmol) using KF (804 mg…
S Cho - 2013 - library-archives.canada.ca
… (63.8 mg, 0.25 mmol), and lithium triisopropyl 2-pyridylborate (46.4 mg, 0.375 mmol) were … coupling reactions of lithium triisopropyl 2-pyridylborate with aryl and heteroaryl bromides. …
Number of citations: 2 library-archives.canada.ca
AJJ Lennox, GC Lloyd‐Jones - Israel Journal of Chemistry, 2010 - Wiley Online Library
… Buchwald28 has reported an elegant method for the cross-coupling of a masked 2-pyridyl boronic acid moiety, via preparation of the lithium triisopropyl 2-pyridylborate using standard …
Number of citations: 145 onlinelibrary.wiley.com
DM Knapp, EP Gillis, MD Burke - Journal of the American …, 2009 - ACS Publications
… Lithium triisopropyl 2-pyridylborate salts can be coupled to unactivated aryl chlorides, but the lack of air stability of these reagents is an important limitation: …
Number of citations: 639 pubs.acs.org
KM Clapham - 2008 - etheses.dur.ac.uk
… They found lithium triisopropyl 2-pyridylborate lla to be markedly more reactive than 2-pyridylboronic acid 9, pinacol boronic ester, N-phenyldiethanolamine adduct, and trifluoroborate …
Number of citations: 6 etheses.dur.ac.uk
EP Gillis, DM Knapp, GR Dick, MD Burke - ITERATIVE CROSS-COUPLING … - core.ac.uk
… 9 (a) Lithium triisopropyl 2-pyridylborate salts can be coupled to unactivated aryl chlorides, but the lack of air-stability of these reagents is an important limitation: Billingsley, KL; …
Number of citations: 0 core.ac.uk
MLN Rao, RJ Dhanorkar - European Journal of Organic …, 2014 - Wiley Online Library
… 8g The coupling reactions of lithium triisopropyl 2-pyridylborate nucleophiles with aryl halides need 20 h at 110 C for one aryl coupling,8h and the couplings of pyridyl-2-boronic esters …
M Yamada, S Tashiro, R Miyake, M Shionoya - Dalton Transactions, 2013 - pubs.rsc.org
… Corannulene was firstly monobrominated, then reacted with lithium triisopropyl 2-pyridylborate in a Suzuki coupling reaction to produce 1 in 35% yield over two steps. …
Number of citations: 26 pubs.rsc.org

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